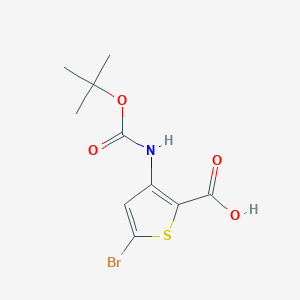

5-溴-3-((叔丁氧羰基)氨基)噻吩-2-羧酸

描述

The compound of interest, 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid, is a chemical entity that appears to be related to a family of thiophene derivatives. These derivatives are known for their potential pharmacological activities and are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, involves a novel and efficient route that includes a selective Sandmeyer reaction. This reaction is part of a two-step process that yields good results and provides a versatile method for creating a variety of aryl-substituted pyrazole derivatives . Although the exact synthesis of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities between pyrazole and thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. In the case of anti-tubercular compounds, the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold has been identified as a promising template for drug development . The presence of substituents on the thiophene ring, such as the bromo group and the tert-butoxycarbonyl amino group in the compound of interest, is likely to influence its binding affinity and overall biological activity. Molecular docking simulations, as performed in the study of anti-tubercular thiophene derivatives, could provide insights into the probable binding modes of similar compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions depending on the functional groups attached to the ring. For instance, brominated furan derivatives, which share some reactivity due to the presence of a halogen on a heterocyclic ring, can react with nucleophilic agents to form tertiary amines or corresponding sulfides . These reactions are indicative of the potential transformations that the bromo group in 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid might undergo, leading to the formation of new compounds with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. Although the specific properties of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid are not provided, related compounds with bromo and amino groups have been shown to possess moderate activity against drug-resistant tuberculosis strains and low toxicity, which suggests favorable pharmacokinetic properties . These properties are essential for the development of new drugs and can be further investigated through experimental studies.

科学研究应用

Asymmetric Synthesis and Chemical Studies

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid plays a significant role in asymmetric synthesis and chemical studies. It's involved in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. Key studies in this area include the development of new methods for asymmetric synthesis of α-amino acids and the preparation of novel amino acids containing the benzo[b]thiophene moiety, which are critical for advancing pharmaceutical and chemical research (Williams et al., 2003); (Abreu et al., 2003).

Synthesis of Electrophosphorescent Materials

This compound is also used in the synthesis of electrophosphorescent materials, indicating its potential in the field of material science. For example, the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a new electrophosphorescent intermediate, highlights its utility in creating materials for electronic and optoelectronic devices (Kong-qiang, 2005).

Antimicrobial and Antifungal Research

Thiophene-containing compounds like 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid have been found to exhibit notable antimicrobial and antifungal activities. This makes them valuable for developing new pharmaceuticals and studying biological systems (Mabkhot et al., 2017).

Linker for Solid-Phase Synthesis of Peptide Carboxylic Acids

This compound is used as a linker in the solid-phase synthesis of peptide carboxylic acids. It enables the synthesis of free and tert-butyl-protected peptides, which are crucial in peptide research and drug development (Isidro-Llobet et al., 2008).

Pharmaceutical Intermediate Synthesis

In pharmaceutical manufacturing, this compound is used as an intermediate. For instance, it's involved in the production of arotinolol hydrochloride, demonstrating its relevance in the synthesis of complex pharmaceutical products (Hongbin et al., 2011).

属性

IUPAC Name |

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPISYOCEOSVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621009 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid | |

CAS RN |

494833-77-1 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)